molecular formula C16H15NO3 B15037695 4-[(4-ethylbenzoyl)amino]benzoic Acid

4-[(4-ethylbenzoyl)amino]benzoic Acid

Cat. No.: B15037695
M. Wt: 269.29 g/mol
InChI Key: KYXPBKSVVRVFDN-UHFFFAOYSA-N
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Description

4-[(4-ethylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of an ethylbenzoyl group attached to an amino group, which is further connected to a benzoic acid moiety. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylbenzoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-ethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-aminobenzoic acid+4-ethylbenzoyl chloride4-[(4-ethylbenzoyl)amino]benzoic acid\text{4-aminobenzoic acid} + \text{4-ethylbenzoyl chloride} \rightarrow \text{this compound} 4-aminobenzoic acid+4-ethylbenzoyl chloride→4-[(4-ethylbenzoyl)amino]benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-ethylbenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-ethylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethylbenzoyl group and an amino group attached to the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[(4-ethylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(8-10-14)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

KYXPBKSVVRVFDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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